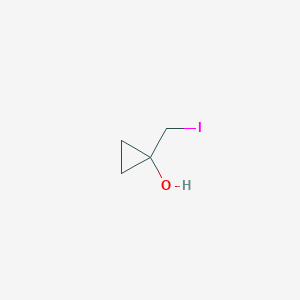

1-(Iodomethyl)cyclopropanol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7IO |

|---|---|

Molecular Weight |

198.00 g/mol |

IUPAC Name |

1-(iodomethyl)cyclopropan-1-ol |

InChI |

InChI=1S/C4H7IO/c5-3-4(6)1-2-4/h6H,1-3H2 |

InChI Key |

ORFNXALNSWJFQU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(CI)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Iodomethyl Cyclopropanol

Direct Synthetic Routes to Cyclopropanols

The formation of the cyclopropanol (B106826) ring is a foundational step for which several powerful synthetic methods have been developed. These methods provide access to the strained three-membered ring alcohol, a versatile synthetic intermediate. rsc.orgresearchgate.net

The Kulinkovich reaction is a highly effective method for synthesizing substituted cyclopropanols from carboxylic esters. wikipedia.orgrsc.org The reaction employs a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst, such as titanium(IV) isopropoxide. organic-chemistry.orgnrochemistry.com

The generally accepted mechanism begins with the formation of a dialkyltitanium species from the titanium alkoxide and two equivalents of the Grignard reagent. nrochemistry.comyoutube.com This unstable intermediate undergoes β-hydride elimination to generate a titanacyclopropane. wikipedia.orgorganic-chemistry.org This titanacyclopropane acts as a 1,2-dicarbanion equivalent, reacting with the ester in a twofold alkylation process to yield the cyclopropanol product after acidic workup. organic-chemistry.orgyoutube.com The reaction is driven by the formation of a stable magnesium alkoxide salt of the original ester's alcohol portion and the regeneration of the titanium catalyst. youtube.com

Key features of the Kulinkovich reaction include its tolerance for various functional groups like ethers and amides. wikipedia.org The choice of Grignard reagent and titanium catalyst can influence the reaction's outcome and diastereoselectivity, particularly when using Grignard reagents higher than ethylmagnesium bromide. organic-chemistry.org

| Component | Examples | Role in Reaction | Reference |

|---|---|---|---|

| Substrate | Methyl or Ethyl Esters | Carbonyl source for cyclopropanol ring | organic-chemistry.org |

| Grignard Reagent | EtMgBr, PrMgX, BuMgX | Forms the titanacyclopropane reagent | wikipedia.org |

| Titanium Catalyst | Ti(OiPr)₄, ClTi(OiPr)₃, Ti(OtBu)₄ | Mediates the formation of the titanacyclopropane | wikipedia.org |

| Solvent | THF, Diethyl ether, Toluene | Reaction medium | wikipedia.org |

The Simmons-Smith reaction is a classic and widely used method for converting alkenes into cyclopropanes. wikipedia.orgpurdue.edu It traditionally involves an organozinc carbenoid, typically prepared from diiodomethane (B129776) and a zinc-copper couple (ICH₂ZnI). mdpi.comlibretexts.org A significant advantage of this reaction is its application to allylic alcohols, where the hydroxyl group acts as a directing group, leading to high regio- and diastereoselectivity. purdue.edunih.gov The reaction is stereospecific, meaning the configuration of the double bond is retained in the cyclopropane (B1198618) product. wikipedia.org

For the synthesis of a cyclopropanol precursor, an enol ether or a silyl (B83357) enol ether could be used as the starting alkene. The Simmons-Smith cyclopropanation of a silyl enol ether, for instance, would yield a silyloxy-substituted cyclopropane, which can be readily hydrolyzed to the corresponding cyclopropanol.

Several modifications to the original protocol exist. The Furukawa modification, which uses diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides better yields and reactivity. wikipedia.org Other metal carbenoids, such as those derived from samarium and aluminum, have also been developed for selective cyclopropanations. wikipedia.org

| Reagent System | Description | Key Advantage | Reference |

|---|---|---|---|

| CH₂I₂ / Zn-Cu | The classic Simmons-Smith reagent. | Well-established, good for many alkenes. | mdpi.com |

| CH₂I₂ / Et₂Zn | Furukawa modification. | Often higher yields and better reactivity, especially for unfunctionalized alkenes. | wikipedia.org |

| CH₂IX / Sm(Hg) | Samarium-based reagent. | Excellent for selective cyclopropanation of allylic alcohols. | wikipedia.org |

Carbenes, which are neutral species containing a divalent carbon atom (R₂C:), are highly reactive intermediates that readily add to the double bond of an alkene to form a cyclopropane ring. lumenlearning.comlibretexts.org This cycloaddition is a concerted, stereospecific process where the stereochemistry of the alkene is preserved in the product. libretexts.orgfiveable.memasterorganicchemistry.com

Methylene (B1212753) (:CH₂), the simplest carbene, can be generated in situ from the photolysis or thermolysis of diazomethane (B1218177) (CH₂N₂). lumenlearning.comlibretexts.org Due to the high reactivity and potential hazards of diazomethane, alternative methods are often preferred. masterorganicchemistry.com

Carbenoids, which are metal-complexed reagents with carbene-like reactivity, offer a safer and more controlled alternative. libretexts.org The Simmons-Smith reagent is a prime example of a carbenoid. libretexts.org Another common method involves the reaction of a haloform (e.g., chloroform, CHCl₃) with a strong base to generate a dihalocarbene (e.g., :CCl₂), which can then react with an alkene to form a dihalocyclopropane. libretexts.orgfiveable.me

The cyclopropane ring can also be constructed via intramolecular cyclization reactions. A prominent example is the Michael-Initiated Ring Closure (MIRC) reaction. researchgate.netrsc.org This process involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular S_N2 reaction where a leaving group at the γ-position is displaced by the newly formed enolate, closing the three-membered ring. rsc.org

Another powerful strategy is the intramolecular cyclopropanation of homoallylic tosylates via a radical/polar crossover process. organic-chemistry.org This method involves the addition of a photocatalytically generated radical to the homoallylic system, followed by reduction and intramolecular substitution to form the cyclopropane ring. organic-chemistry.org Furthermore, substrates bearing an electron-withdrawing group and a leaving group in the γ-position can undergo a direct intramolecular S_N2 reaction under basic conditions to furnish a cyclopropane. rsc.org These methods are valuable for creating densely functionalized cyclopropane structures.

Introduction of the Iodomethyl Moiety

Once the cyclopropanol core is established, or as part of the ring-forming strategy, the iodomethyl group must be installed. This can be achieved through functional group interconversion of a pre-existing group or via an iodocyclization reaction.

A plausible and efficient route to 1-(iodomethyl)cyclopropanol involves the initial synthesis of 1-(hydroxymethyl)cyclopropanol, followed by the selective iodination of the primary hydroxyl group. The key challenge is to achieve selectivity for the primary alcohol over the more sterically hindered and less reactive tertiary cyclopropanol hydroxyl. Reagents like triphenylphosphine (B44618) and iodine (Appel reaction) are commonly used for converting primary alcohols to iodides under mild conditions.

Alternatively, an iodocyclization reaction represents a more convergent approach. In a procedure analogous to the synthesis of diethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate, an appropriate allylic alcohol derivative could undergo an intramolecular cyclization triggered by iodine. rsc.org In this hypothetical pathway, treatment of a suitable homoallylic alcohol with iodine and a base would lead to the formation of an alkoxide that attacks the iodine-activated double bond, forming the cyclopropane ring and the C-I bond simultaneously.

The choice of iodinating agent is critical for ensuring high yields and selectivity. While molecular iodine itself can be used, often in the presence of a base or activator, other reagents have been developed for more controlled iodination. ajol.info For instance, N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid is effective for the regioselective iodination of electron-rich aromatic compounds and could be adapted for other systems. organic-chemistry.org The selection of the specific protocol would depend on the substrate and the desired reaction conditions.

An in-depth examination of the synthetic strategies for producing this compound reveals a landscape of nuanced chemical reactions, emphasizing control over the molecule's three-dimensional structure. This article focuses exclusively on the methodologies for its synthesis, delving into electrochemical techniques, stereoselective approaches, and the construction of its chemical precursors.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Iodomethyl Cyclopropanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of the atomic connectivity and spatial relationships within 1-(Iodomethyl)cyclopropanol.

A high-resolution ¹H NMR spectrum maps the chemical environment of all protons in the molecule. For this compound, four distinct signals are expected, corresponding to the four unique proton environments.

Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration.

Iodomethyl Protons (-CH₂I): A singlet, as there are no adjacent protons to cause splitting. This signal is expected to be downfield due to the deshielding effect of the electronegative iodine atom.

Cyclopropyl (B3062369) Protons (-CH₂-CH₂-): The two sets of methylene (B1212753) protons on the cyclopropane (B1198618) ring are diastereotopic. They are expected to appear as two distinct multiplets in the upfield region, characteristic of cyclopropyl protons. Their splitting pattern would be complex due to geminal and cis/trans vicinal coupling.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.30 | s (singlet) | 2H | -CH ₂I |

| ~ 2.50 | br s (broad singlet) | 1H | -OH |

| ~ 0.95 | m (multiplet) | 2H | Cyclopropyl -CH ₂- (cis to -CH₂I) |

¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. This compound has four carbon atoms, and four distinct signals are expected in the proton-decoupled spectrum.

Quaternary Carbon (C-OH): The carbon atom bonded to the hydroxyl group and the iodomethyl group. This signal is expected at a moderate downfield shift.

Iodomethyl Carbon (-CH₂I): This carbon is attached to iodine, a heavy atom, which induces a significant upfield shift (the "heavy-atom effect").

Cyclopropyl Carbons (-CH₂-CH₂-): The two equivalent methylene carbons of the cyclopropane ring will produce a single signal in a highly shielded (upfield) region, which is a hallmark of cyclopropyl systems.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~ 58.0 | C -OH |

| ~ 15.0 | Cyclopropyl C H₂ |

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, it would show correlations between the diastereotopic protons on the cyclopropane ring, confirming their connectivity. No cross-peaks would be expected for the -CH₂I or -OH protons, as they are singlets.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. columbia.edu This experiment would definitively link the predicted proton signals to their corresponding carbon signals from the ¹³C NMR spectrum, confirming the assignments made in Tables 1 and 2. For instance, the proton signal at ~3.30 ppm would correlate with the carbon signal at ~8.0 ppm.

The iodomethyl protons (-CH₂I) to the quaternary carbon (C-OH) and the cyclopropyl carbons.

The cyclopropyl protons to the quaternary carbon (C-OH) and the iodomethyl carbon (-CH₂I).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. It could reveal spatial relationships between the iodomethyl group and the protons on the cyclopropane ring, helping to define the preferred rotational conformation around the C-C bond.

Mass Spectrometry (MS) for Molecular Formula Validation

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which helps in confirming the molecular formula (C₄H₇IO). In electron ionization (EI) mode, the molecular ion peak (M⁺) might be observed. However, due to the labile C-I bond, this peak may be weak or absent. The fragmentation pattern is expected to be highly informative.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge) | Predicted Fragment Ion | Interpretation |

|---|---|---|

| 214 | [C₄H₇IO]⁺ | Molecular Ion (M⁺) |

| 185 | [C₃H₅O]⁺ | Loss of CH₂I radical |

| 127 | [I]⁺ | Iodine cation |

| 87 | [C₄H₇O]⁺ | Loss of I radical |

| 69 | [C₄H₅O]⁺ | Loss of I and H₂O |

The isotopic signature of iodine (¹²⁷I is 100% abundant) would simplify the spectrum compared to compounds with chlorine or bromine.

Infrared (IR) Spectroscopy for Diagnostic Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 4: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) (Predicted) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3400 (broad) | O-H stretch | Alcohol (-OH) |

| ~ 3080 (weak) | C-H stretch | Cyclopropyl C-H |

| ~ 2950 (medium) | C-H stretch | Methylene (-CH₂I) |

| ~ 1050 (strong) | C-O stretch | Tertiary Alcohol (C-OH) |

The presence of a broad band around 3400 cm⁻¹ would be strong evidence for the hydroxyl group, while the peak around 650 cm⁻¹ would be characteristic of the carbon-iodine bond. A study on the related (iodomethyl)cyclopropane (B1302965) found that it exists solely in a gauche conformation, which influences its vibrational spectra. acs.org

X-ray Crystallography for Absolute Stereochemical and Conformational Assignment

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive, unambiguous three-dimensional structure. cam.ac.uk This technique would yield precise data on:

Bond Lengths: e.g., C-C, C-O, and C-I bond distances.

Bond Angles: The angles within the strained cyclopropane ring and the tetrahedral geometry around the alcohol-bearing carbon.

Conformation: The precise dihedral angle describing the rotation around the bond connecting the cyclopropyl ring and the iodomethyl group, confirming the preferred conformation (e.g., gauche or anti).

Intermolecular Interactions: Details of hydrogen bonding involving the hydroxyl group in the crystal lattice.

Currently, there are no publicly available crystal structures for this compound.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Interplay of Spectroscopic Data for Comprehensive Structural Confirmation

The definitive structural elucidation of a molecule such as this compound, which contains several key functional groups, relies not on a single analytical technique, but on the synergistic interplay of multiple spectroscopic methods. Mass spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) each provide unique pieces of the structural puzzle. When combined, they offer a comprehensive and unambiguous confirmation of the molecule's atomic connectivity and configuration.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry serves as the initial step in structural analysis, providing the molecular weight and elemental formula. For this compound (C₄H₇IO), high-resolution mass spectrometry (HRMS) would yield an exact mass that confirms its elemental composition.

The electron ionization (EI) mass spectrum, although it may show a weak or absent molecular ion (M⁺) peak due to the lability of the C-I bond, would exhibit a characteristic fragmentation pattern. acdlabs.com Key fragmentation pathways provide crucial evidence for the proposed structure:

Loss of Iodine: A prominent peak would be expected at m/z 71, corresponding to the [M-I]⁺ fragment (C₄H₇O⁺). This is a common fragmentation for organoiodides and strongly suggests the presence of an iodine atom.

Loss of Water: A peak corresponding to [M-H₂O]⁺ could be observed, indicating the presence of a hydroxyl group.

Cyclopropyl Ring Fragmentation: Cleavage of the cyclopropane ring can lead to a complex series of smaller fragments. msu.edu The presence of the stable ethyl cation (m/z = 29) could arise from such fragmentation. msu.edu

The observation of a fragment at m/z 127 ([I]⁺) would further corroborate the presence of iodine. The interplay of these fragments allows for the confident assignment of the molecular formula and the identification of key labile groups.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Significance |

|---|---|---|

| 198 | [C₄H₇IO]⁺ | Molecular Ion (M⁺) |

| 181 | [M-OH]⁺ | Loss of hydroxyl radical |

| 127 | [I]⁺ | Iodine cation |

| 71 | [M-I]⁺ | Loss of iodine radical; confirms iodomethyl group |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is highly effective for identifying the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies. pressbooks.pub For this compound, the IR spectrum would display several key absorption bands that align with its structure.

O-H Stretch: A strong and broad absorption band would be present in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration in an alcohol. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding.

C-H Stretches: Absorptions due to sp³ C-H stretching from the methylene and cyclopropyl groups would appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹). libretexts.org The C-H stretches associated with the cyclopropane ring may appear at slightly higher frequencies (3000-3100 cm⁻¹) compared to the iodomethyl group, a feature characteristic of small, strained rings.

C-O Stretch: A strong C-O stretching vibration, characteristic of a tertiary alcohol, would be observed in the fingerprint region, typically around 1260-1050 cm⁻¹. libretexts.org

C-I Stretch: The carbon-iodine bond gives rise to a strong absorption at the lower end of the fingerprint region, typically between 600-500 cm⁻¹, confirming the presence of the iodo- functional group. nobraintoosmall.co.nz

The combination of a broad O-H stretch, sp³ C-H stretches, a strong C-O stretch, and a low-frequency C-I stretch provides compelling evidence for a molecule containing alcohol, alkyl, and iodo functionalities.

Table 2: Predicted Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3550-3200 | O-H Stretch (H-bonded) | Alcohol | Strong, Broad |

| 3100-3000 | C-H Stretch | Cyclopropane Ring | Medium |

| 3000-2850 | C-H Stretch | Methylene (CH₂) | Medium-Strong |

| 1260-1050 | C-O Stretch | Tertiary Alcohol | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the carbon and hydrogen environments.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule. savemyexams.com

C-I Carbon: The carbon atom of the iodomethyl group (CH₂I) is expected to resonate at a significantly upfield chemical shift, typically in the range of 5-25 ppm. The large, electron-dense iodine atom has a strong shielding effect.

C-OH Carbon: The quaternary carbon of the cyclopropane ring bonded to the hydroxyl group (C-OH) would appear in the 50-70 ppm region.

Cyclopropyl CH₂ Carbons: The two equivalent methylene carbons of the cyclopropane ring (C1 and C2) would be shifted upfield due to the ring strain, appearing in the 15-30 ppm range.

The presence of exactly four signals in the ¹³C NMR spectrum confirms the molecular symmetry and the existence of four distinct carbon types, which perfectly matches the proposed structure.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C -OH | 50-70 | Quaternary carbon attached to electronegative oxygen |

| C H₂ (ring) | 15-30 | Shielded sp³ carbons in a strained ring |

| C H₂I | 5-25 | sp³ carbon attached to iodine (heavy atom shielding effect) |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic environment, and the connectivity between neighboring protons. libretexts.org For this compound, three distinct signals would be anticipated.

Hydroxyl Proton (-OH): A broad singlet appearing over a wide chemical shift range, the position of which is dependent on concentration and solvent. This signal would disappear upon the addition of D₂O, a classic test for exchangeable protons.

Iodomethyl Protons (-CH₂I): A singlet at approximately 3.2 ppm. These two protons are chemically equivalent and have no adjacent protons to couple with, resulting in a single peak.

Cyclopropyl Protons (-CH₂-CH₂-): The four protons on the cyclopropane ring are diastereotopic. They are expected to produce a complex multiplet pattern in the highly shielded region of the spectrum, typically between 0.5 and 1.0 ppm. researchgate.net This characteristic upfield shift is a hallmark of cyclopropyl protons and is caused by the magnetic anisotropy of the strained ring system. researchgate.net The integration of this multiplet would correspond to four protons.

The unique upfield multiplet for the cyclopropyl protons, combined with the singlet for the iodomethyl group and the exchangeable hydroxyl proton signal, provides a definitive fingerprint for the this compound structure. The integration ratio of these signals (4:2:1) would further validate the assignment.

Table 4: Predicted ¹H NMR Data for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Cyclopropyl Protons | 0.5-1.0 | Multiplet | 4H |

| Iodomethyl Protons (-CH₂I) | ~3.2 | Singlet | 2H |

By integrating the findings from MS, IR, ¹³C NMR, and ¹H NMR, a complete and consistent structural model of this compound is established. Each technique corroborates the others, minimizing ambiguity and leading to a confident structural assignment.

Mechanistic Investigations of 1 Iodomethyl Cyclopropanol Reactivity

Elucidation of Reaction Pathways and Transient Intermediates

Radical-Mediated Processes and Radical Species Characterization

One of the most prominent reaction pathways for cyclopropanols involves their oxidation to generate β-ketoalkyl radicals. nih.gov This process is initiated by a single-electron transfer from the cyclopropanol (B106826), often facilitated by a metal catalyst or photoredox conditions, to form a cyclopropoxy radical intermediate. beilstein-journals.org This oxygen-centered radical rapidly undergoes β-scission—a homolytic cleavage of one of the internal cyclopropane (B1198618) C-C bonds—to relieve ring strain and produce a more stable, open-chain β-ketoalkyl radical. beilstein-journals.orgresearchgate.net This intermediate is a versatile synthon for forming new carbon-carbon bonds. nih.gov

The generation of these β-keto radicals from cyclopropanol precursors can be achieved under various conditions, as summarized in the table below.

| Catalyst/Initiator System | Description | Reference(s) |

| Mn(acac)₃ / Mn(OAc)₃ | Manganese(III) salts act as single-electron oxidants, generating a cyclopropoxy radical via hydrogen atom abstraction or oxidation, which then opens to the β-keto radical. nih.gov | |

| AgNO₃ / Na₂S₂O₈ | Silver(I) catalyzes the formation of sulfate (B86663) radical anions from persulfate, which then abstract a hydrogen from the cyclopropanol's hydroxyl group, initiating the ring-opening cascade. beilstein-journals.orgrsc.org | |

| Photocatalysis (e.g., TBADT) | Photoinduced electron transfer using catalysts like tetrabutylammonium (B224687) decatungstate (TBADT) allows for the generation of β-ketoalkyl radicals under mild, redox-neutral conditions. researchgate.netresearchgate.netchemrxiv.org | |

| Free Radical Initiators | In some cases, traditional radical initiators in solvents like carbon tetrachloride can induce a ring-opening rearrangement, likely through attack on the O-H bond. acs.org |

The resulting β-ketoalkyl radical from 1-(Iodomethyl)cyclopropanol would be a 4-iodo-2-oxobutan-1-yl radical. This species can then be trapped by various radical acceptors, such as alkenes or isonitriles, in tandem cyclization processes to construct complex molecular scaffolds like phenanthridines and oxindoles. nih.gov

Carbene and Zwitterionic Intermediates in Ring Transformations

Beyond radical pathways, cyclopropane rings can undergo transformations involving ionic intermediates. Lewis base catalysis can promote the ring-opening of electron-deficient cyclopropanes through a process known as homoconjugate addition, leading to the formation of zwitterionic intermediates. thieme-connect.com While this compound itself is not classically electron-deficient, its derivatives or its interaction with specific catalysts can lead to such pathways.

For instance, N-Heterocyclic Carbenes (NHCs) are known to catalyze ring-opening reactions of cyclopropanes bearing a formyl group. The NHC adds to the aldehyde to form a Breslow intermediate, which can facilitate ring-opening to generate a bis-nucleophilic synthon, effectively a zwitterionic species, that can participate in annulation reactions. scispace.comrsc.org

Rearrangements like the Favorskii rearrangement, which involves the treatment of α-halogenated ketones with a base, are proposed to proceed through a cyclopropanone (B1606653) intermediate. This strained intermediate readily undergoes ring-opening, driven by a nucleophile, to form a zwitterionic species that ultimately leads to the rearranged product. msu.edu Analogous pathways could be envisioned for derivatives of this compound. The addition of a Lewis base to a cyclopropene, a potential derivative of the title compound, can also generate zwitterionic intermediates that increase conformational flexibility and facilitate subsequent rearrangements. beilstein-journals.org

| Activation Method | Intermediate Type | Resulting Transformation | Reference(s) |

| Lewis Base Catalysis | Zwitterion | Homoconjugate addition, Rearrangement | thieme-connect.com |

| NHC Catalysis | Breslow Intermediate / Zwitterion | Annulation Reactions | scispace.comrsc.org |

| Base-induced (Favorskii-type) | Zwitterion (from cyclopropanone) | Skeletal Rearrangement | msu.edu |

Influence of Cyclopropane Ring Strain on Reaction Dynamics

The chemical reactivity of this compound is fundamentally governed by the inherent instability of the three-membered ring. This instability, known as ring strain, is a combination of angle strain and torsional strain. wikipedia.org The C-C-C bond angles in a cyclopropane ring are constrained to 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. libretexts.org This severe angle strain results in weak C-C bonds due to poor orbital overlap. Additionally, the hydrogens on adjacent carbons are in an eclipsed conformation, creating torsional strain. wikipedia.org

This stored potential energy, estimated to be around 27-29 kcal/mol for cyclopropane, serves as a powerful thermodynamic driving force for reactions that involve ring-opening, as this process relieves the strain. wikipedia.orgnumberanalytics.com Consequently, the activation barriers for ring-cleavage reactions are significantly lowered, making cyclopropanes much more reactive than their acyclic or larger-ring counterparts. libretexts.orgnumberanalytics.com In the context of this compound, this strain facilitates the β-scission of the cyclopropoxy radical intermediate and promotes ring-opening under Lewis acidic conditions. beilstein-journals.orgrsc.org The relief of ring strain is a definitive factor in the thermodynamics of these C-C bond activation processes. rsc.org

Comparative Ring Strain in Cycloalkanes

| Cycloalkane | Ring Size | Total Strain Energy (kcal/mol) | Reference(s) |

| Cyclopropane | 3 | ~27.5 | libretexts.org |

| Cyclobutane | 4 | ~26.3 | wikipedia.org |

| Cyclopentane | 5 | ~6.2 | libretexts.org |

| Cyclohexane | 6 | ~0 | libretexts.org |

Reactivity Modulations Induced by the Iodomethyl Substituent

The iodomethyl group (-CH₂I) is not a passive spectator; it actively modulates the reactivity of the molecule through distinct electronic and steric effects and provides a key handle for specific reaction mechanisms.

Iodine Atom Transfer Mechanisms

The carbon-iodine bond is relatively weak and susceptible to homolytic cleavage, making the iodomethyl group an excellent participant in Iodine Atom Transfer (IAT) reactions. oup.com IAT is a radical chain reaction where an iodine atom is transferred from an organic iodide to a radical species, propagating the radical chain without the need for a reducing agent like tin hydride. oup.comnumberanalytics.com

The general mechanism involves:

Initiation: Formation of a radical (R•) from an initiator.

Propagation: The radical (R•) abstracts the iodine atom from the iodomethyl group to generate a new radical (in this case, a cyclopropylcarbinyl radical) and an alkyl iodide (R-I). This new radical can then react further, for example, by adding to an alkene. The resulting radical then abstracts an iodine atom from another molecule of this compound to continue the chain. numberanalytics.comresearchgate.net

This process allows this compound to serve as a precursor to a cyclopropylcarbinyl radical, which can then undergo subsequent reactions. Radical cascade reactions using 2-(iodomethyl)cyclopropane derivatives as homoallyl radical precursors have been shown to proceed smoothly via an iodine atom transfer mechanism to yield complex bicyclic structures. acs.org

Nucleophilic Substitution at the Carbon-Iodine Bond

The carbon atom of the iodomethyl group is electrophilic due to the polarity of the C-I bond and is a prime site for nucleophilic substitution. byjus.com As a primary alkyl halide, substitution reactions are expected to proceed via the bimolecular SN2 mechanism. viu.camasterorganicchemistry.com This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center in a single, concerted step. uci.edu

Key factors favoring an SN2 reaction for this compound include:

Substrate: It is a primary alkyl iodide, which is sterically accessible and disfavors the formation of an unstable primary carbocation required for an SN1 mechanism. viu.ca

Leaving Group: The iodide ion (I⁻) is an excellent leaving group due to its large size and the low basicity, which stabilizes the negative charge. doubtnut.com

A wide variety of nucleophiles can displace the iodide, making this compound a versatile building block for introducing diverse functional groups.

Examples of Nucleophilic Substitution on an Iodomethyl Group

| Nucleophile (Nu⁻) | Product Functional Group |

| OH⁻ / H₂O | Alcohol (-CH₂OH) |

| RO⁻ | Ether (-CH₂OR) |

| CN⁻ | Nitrile (-CH₂CN) |

| N₃⁻ | Azide (-CH₂N₃) |

| RCOO⁻ | Ester (-CH₂OCOR) |

| R₂NH | Amine (-CH₂NR₂) |

| RS⁻ | Thioether (-CH₂SR) |

Stereochemical Outcomes and Control in Reactions

The stereochemical course of reactions involving this compound is dictated by the specific mechanism at play, which is in turn influenced by the reagents and conditions employed. The primary transformations involve either the cyclopropanol hydroxyl group and the strained ring or the iodomethyl moiety.

The cleavage of a carbon-carbon bond in the cyclopropane ring is a characteristic reaction of cyclopropanols. The stereochemical outcome of this ring-opening—whether it proceeds with retention or inversion of configuration at the involved carbon centers—is highly dependent on the reaction conditions.

Acid-Catalyzed Ring Opening : In the presence of protonic acids, the ring-opening of cyclopropanols often proceeds with retention of configuration . pitt.eduoup.com For a substrate like this compound, protonation of the hydroxyl group would be followed by a concerted cleavage of one of the internal C-C bonds. Mechanistic studies on related systems, such as trans-2-phenyl-1-methylcyclopropanol, have shown that treatment with deuterium (B1214612) chloride (DCl) leads to a product with retention of configuration. pitt.edu This is rationalized by the proton attacking the C1-C2 bonding electrons in an SE2-type mechanism. pitt.edu

Base-Catalyzed Ring Opening : Conversely, base-catalyzed ring-opening reactions of cyclopropanols typically proceed with inversion of configuration . pitt.eduoup.com Deprotonation of the hydroxyl group forms a cyclopropoxide, which then undergoes ring-opening. The protonation of the resulting carbanionic center occurs with inversion. pitt.eduoup.com

Reactions with Electrophilic Halogens : The reaction of cyclopropanols with electrophilic halogenating agents, such as N-bromosuccinimide (NBS), has been observed to proceed with inversion of configuration . pitt.edu This suggests a different transition state compared to proton-catalyzed cleavage.

Radical Reactions : The iodomethyl group can undergo homolytic cleavage to form a radical. Subsequent reactions, such as intramolecular cyclizations, often proceed through transition states that dictate the final stereochemistry. In related systems, 1,3-eliminative cyclopropanation has been shown to occur with inversion of configuration at both participating carbon centers. oup.com

The table below summarizes the expected stereochemical outcomes for key reactions, based on established principles for cyclopropanols.

| Reaction Type | Typical Reagent | Predominant Stereochemical Outcome | Reference |

|---|---|---|---|

| Acid-Catalyzed Ring Opening | Protonic Acids (e.g., HCl, H₂SO₄) | Retention of Configuration | pitt.eduoup.com |

| Base-Catalyzed Ring Opening | Bases (e.g., NaH, NaOH) | Inversion of Configuration | pitt.eduoup.com |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Inversion of Configuration | pitt.edu |

| SN2-type Substitution | Nucleophiles on Iodomethyl Group | Inversion of Configuration | medium.com |

When new stereocenters are formed during reactions of this compound, the diastereoselectivity and enantiospecificity are governed by several factors:

Directing Groups : The hydroxyl group of the cyclopropanol is a powerful directing group. In reactions such as Simmons-Smith cyclopropanation or additions to adjacent functional groups, the hydroxyl group can chelate to the metal reagent, directing its delivery to the syn-face of the molecule. unl.ptwiley-vch.deunl.pt This leads to high diastereoselectivity.

Substrate Control : In chiral, non-racemic this compound, the existing stereocenter(s) can influence the stereochemical outcome of subsequent transformations. The approach of a reagent may be favored from the sterically less hindered face of the molecule, leading to a predictable diastereomer.

Reagent Control : The use of chiral catalysts or reagents can induce enantioselectivity in reactions of prochiral substrates or achieve kinetic resolution of a racemic mixture. For instance, enantioselective cyclopropanation reactions often employ chiral ligands on a metal catalyst to control the facial selectivity of the addition. nih.govresearchgate.net

Reaction Mechanism : The inherent stereochemical preferences of the reaction mechanism play a crucial role. Radical cyclizations, such as Atom Transfer Radical Annulation (ATRAn), often follow predictable stereochemical models like the Beckwith-Houk-Schiesser model, which rationalizes the preference for the formation of cis or trans products in five-membered rings. chemrxiv.org Pericyclic reactions would be governed by the Woodward-Hoffmann rules, which predict a disrotatory mode of opening for cyclopropyl (B3062369) cations. pitt.edu

Kinetic Studies and Thermodynamic Profiles of Key Transformations

The reactivity of this compound is driven by the release of its high ring strain (approximately 27.5 kcal/mol). nih.gov Kinetic and thermodynamic studies, often supported by computational methods like Density Functional Theory (DFT), provide quantitative data on reaction rates and energy barriers.

Kinetic studies on the thermal rearrangement of related strained systems, such as [1.1.1]propellane, show that these reactions are typically unimolecular and follow first-order kinetics. researchgate.net For example, the thermal isomerization of [1.1.1]propellane to dimethylenecyclopropane has a measured activation energy (Ea) of 39.66 ± 0.52 kcal/mol. researchgate.net

Computational studies on the cyclopropanation of alkenes provide insight into the thermodynamics of forming the three-membered ring. DFT calculations have been used to investigate the energy profiles of reactions involving carbenoids. nih.govacs.orgresearchgate.net These studies show that the reactions are generally exoenergetic with low activation barriers. acs.orgresearchgate.net

A study on redox-neutral photocatalytic cyclopropanation provided calculated activation free energies (ΔG‡) for the final ring-closing step, highlighting the influence of the halogen leaving group. The data shows that the C-I bond is the most labile, leading to the most kinetically favored cyclopropane formation. nih.gov

The following table presents representative thermodynamic and kinetic data for transformations analogous to those that this compound could undergo.

| Transformation | System Studied | Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Thermal Rearrangement | [1.1.1]Propellane → Dimethylenecyclopropane | Activation Energy (Ea) | 39.66 | researchgate.net |

| Anionic Ring Closure (SN2) | Formation of CF₃-cyclopropane from Iodide Precursor | Activation Free Energy (ΔG‡) | 18.4 | nih.gov |

| Anionic Ring Closure (SN2) | Formation of CF₃-cyclopropane from Bromide Precursor | Activation Free Energy (ΔG‡) | 22.2 | nih.gov |

| Anionic Ring Closure (SN2) | Formation of CF₃-cyclopropane from Chloride Precursor | Activation Free Energy (ΔG‡) | 25.4 | nih.gov |

| Li-Carbenoid Cyclopropanation | LiCH₂Cl + Ethylene | Reaction Energy (ΔEr) | -58.4 | researchgate.net |

| Mg-Carbenoid Cyclopropanation | MgCH₂Cl₂ + Ethylene | Reaction Energy (ΔEr) | -71.1 | researchgate.net |

Kinetic isotope effect (KIE) experiments on related systems have shown that C-H bond cleavage is often not the rate-limiting step in certain rearrangements, providing further clues about the sequence of events in the reaction mechanism. researchgate.net The combination of experimental kinetics and computational thermodynamics continues to unravel the complex and fascinating reactivity of functionalized cyclopropanes like this compound.

Chemical Transformations and Synthetic Utility of 1 Iodomethyl Cyclopropanol

Ring-Opening Reactions of the Cyclopropanol (B106826) Moiety

The high ring strain of the cyclopropanol unit makes it susceptible to cleavage under various conditions, acting as a masked homoenolate equivalent. wikipedia.org This reactivity can be harnessed through electrophilic, radical, and nucleophilic pathways to generate functionalized ketone derivatives.

Electrophilic and Acid-Catalyzed Ring Opening

Under acidic conditions or in the presence of electrophiles, the cyclopropanol oxygen can be protonated or activated, initiating a ring-opening cascade. This process typically involves the cleavage of one of the internal C-C bonds of the cyclopropane (B1198618) ring to relieve ring strain, leading to the formation of a stabilized carbocationic intermediate which is then trapped to form a β-functionalized ketone. For 1-(Iodomethyl)cyclopropanol, this would result in the formation of β-substituted ketones. For instance, treatment with hydrohalic acids (HX) would be expected to yield 1-halo-4-iodobutan-2-one. Similarly, electrophilic halogenating agents like N-bromosuccinimide (NBS) or molecular iodine (I₂) can promote ring-opening to produce α,β-difunctionalized ketones. nih.gov

Oxidative Radical Ring-Opening and Subsequent Cyclization Cascades

One of the most extensively studied transformations of cyclopropanols is their oxidative radical ring-opening. beilstein-journals.orgnih.gov This process is typically initiated by a single-electron transfer (SET) from the cyclopropanol to a metal oxidant, such as manganese(III) acetate (Mn(OAc)₃), silver(I) salts, or iron(III) salts. nih.govnih.govresearchgate.net The resulting cyclopropoxy radical rapidly undergoes β-scission of a C-C bond to generate a more stable β-keto radical. nih.gov

In the case of this compound, this transformation would generate a 4-iodo-2-oxobutyl radical. This highly reactive intermediate can be trapped by various radical acceptors, leading to the formation of complex molecular architectures. For example, the β-keto radical can participate in intermolecular additions to alkenes, alkynes, or arenes, or engage in intramolecular cyclization cascades if a suitable radical acceptor is present within the molecule. nih.govorganic-chemistry.org This strategy provides a powerful tool for the rapid construction of cyclic and heterocyclic systems. nih.govnih.gov

| Catalyst/Oxidant | Radical Intermediate | Potential Trapping Agent | Resulting Structure |

| Mn(acac)₃ | 4-iodo-2-oxobutyl radical | Vinyl Azides | Substituted Pyridines organic-chemistry.org |

| AgNO₃ / K₂S₂O₈ | 4-iodo-2-oxobutyl radical | N-aryl acrylamides | Oxindoles nih.gov |

| Fe(NO₃)₃ | 4-iodo-2-oxobutyl radical | Electron-rich heteroarenes | Alkylated Heteroarenes beilstein-journals.org |

| Cu(I) salts | 4-iodo-2-oxobutyl radical | Terminal Alkynes | γ,δ-alkynyl ketones thieme.de |

Nucleophilic Ring-Opening Pathways

Cyclopropanols can also undergo ring-opening through nucleophilic pathways, where they serve as homoenolate synthons. wikipedia.org This transformation is typically mediated by a base and a metal catalyst, such as zinc, to form a metal homoenolate. researchgate.netnih.gov This species possesses a nucleophilic carbon atom β to the carbonyl group. The resulting zinc homoenolate of this compound could then react with various electrophiles, such as aldehydes, ketones, or Michael acceptors. researchgate.net This pathway offers a complementary strategy to the radical-based methods for forming C-C bonds at the β-position, leading to the synthesis of diverse 1,4-dicarbonyl compounds or γ-hydroxy ketones after reaction with an electrophile and subsequent workup.

Functional Group Interconversions at the Iodomethyl Position

The iodomethyl group in this compound is a primary alkyl iodide, making it an excellent substrate for a variety of functional group interconversions, primarily through nucleophilic substitution and reduction pathways.

Diverse Nucleophilic Substitution Reactions

The carbon-iodine bond is relatively weak and iodide is an excellent leaving group, rendering the methylene (B1212753) carbon highly susceptible to attack by a wide range of nucleophiles via an Sₙ2 mechanism. youtube.com The primary nature of the carbon atom minimizes steric hindrance, further favoring the Sₙ2 pathway. youtube.com This allows for the introduction of various functionalities onto the cyclopropane scaffold while preserving the cyclopropanol moiety.

A broad array of nucleophiles can be employed to displace the iodide, leading to the synthesis of diverse 1-(functionalized methyl)cyclopropanol derivatives. These reactions are typically carried out in polar aprotic solvents to enhance the nucleophilicity of the attacking species. youtube.com

| Nucleophile | Reagent Example | Product |

| Azide | Sodium Azide (NaN₃) | 1-(Azidomethyl)cyclopropanol |

| Cyanide | Sodium Cyanide (NaCN) | 1-(Cyanomethyl)cyclopropanol |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 1-((Phenylthio)methyl)cyclopropanol |

| Amine | Ammonia (NH₃), Alkylamines | 1-(Aminomethyl)cyclopropanol |

| Alkoxide | Sodium Methoxide (NaOMe) | 1-(Methoxymethyl)cyclopropanol |

| Carboxylate | Sodium Acetate (NaOAc) | 1-((Acetoxymethyl)cyclopropanol |

| Malonate | Diethyl Malonate | Diethyl 2-(cyclopropan-1-ol-1-ylmethyl)malonate |

Carbon-Carbon Bond Forming Reactions

This compound is a versatile building block in organic synthesis, particularly in the formation of new carbon-carbon bonds. Its synthetic utility stems from the unique reactivity of the strained cyclopropane ring and the presence of both a hydroxyl group and a reactive carbon-iodine bond. These functionalities allow it to participate in a variety of transformations, including cross-coupling reactions, cycloadditions, and as a precursor to homoenolate equivalents.

Cycloaddition Reactions (e.g., [3+2] Atom-Transfer Radical Cyclizations)

The iodomethyl group in this compound serves as a precursor for radical generation, enabling its participation in cycloaddition reactions. A notable example is the [3+2] atom-transfer radical cyclization (ATRC). In this type of reaction, a radical is generated from the carbon-iodine bond, which then acts as a three-atom component in a cycloaddition with a two-atom component, typically an alkene or alkyne, to form a five-membered ring.

The general mechanism for a [3+2] ATRC involving an iodomethylcyclopropane derivative is as follows:

Radical Initiation: A radical initiator (e.g., a trialkylborane/air or a photochemical initiator) promotes the homolytic cleavage of the carbon-iodine bond to generate a cyclopropylmethyl radical.

Ring Opening: This primary radical can then undergo a rapid ring-opening to form a more stable homoallyl radical.

Addition to Alkene: The homoallyl radical adds to an alkene to generate a new carbon-centered radical.

Cyclization: The newly formed radical undergoes an intramolecular cyclization (typically a 5-exo-trig cyclization) to form a five-membered ring.

Iodine Transfer: The resulting cyclopentylmethyl radical abstracts an iodine atom from another molecule of the starting material to afford the final product and propagate the radical chain.

Research on related iodomethylcyclopropane derivatives has shown that this method is effective for the synthesis of functionalized cyclopentanes acs.orgnih.gov. The presence of the hydroxyl group on the cyclopropane ring in this compound is expected to influence the stability of the radical intermediates and potentially the stereochemical outcome of the cycloaddition.

| Cyclopropane Precursor | Alkene Partner | Initiator/Conditions | Product | Yield (%) |

| Dimethyl 2-(iodomethyl)cyclopropane-1,1-dicarboxylate | N-Phenylmaleimide | Et₃B, air | Functionalized Cyclopentane | 85 |

| 1,1-Bis(phenylsulfonyl)-2-(iodomethyl)cyclopropane | 1-Hexene | AIBN, heat | Functionalized Cyclopentane | 75 |

This table illustrates the utility of iodomethylcyclopropane derivatives in [3+2] radical cycloadditions, a reaction pathway applicable to this compound.

Strategies Utilizing this compound as a Homoenolate Equivalent

A homoenolate is a reactive intermediate with a nucleophilic carbon atom in the β-position relative to a carbonyl group. This compound is an excellent precursor to a homoenolate equivalent. The generation of the homoenolate typically involves the ring-opening of the cyclopropanol, often facilitated by a metal catalyst digitellinc.comelsevierpure.comresearchgate.net.

The formation of a zinc homoenolate, for example, can be achieved by treating the cyclopropanol with an organozinc reagent like diethylzinc (B1219324) (Et₂Zn). The reaction proceeds through the formation of a zinc cyclopropoxide, which then undergoes a β-carbon elimination to furnish the zinc homoenolate. This homoenolate can then react with various electrophiles.

An interesting aspect of this chemistry is the potential for the formation of an "enolized homoenolate," which can exhibit ambident nucleophilic character, reacting either at the β-carbon or at the enolate oxygen or α-carbon acs.orgacs.org.

The synthetic utility of homoenolates derived from cyclopropanols is vast, allowing for the synthesis of 1,4-dicarbonyl compounds, γ-hydroxy ketones, and other valuable synthetic intermediates.

| Cyclopropanol | Electrophile | Reagent/Catalyst | Product | Yield (%) |

| 1-Phenylcyclopropanol | Benzaldehyde | Et₂Zn, 2,2'-bipyridine | γ-Hydroxy Ketone | 80 |

| 1-Arylcyclopropanol | Alkyne | CoBr₂, dppe, Zn | β-Alkenyl Ketone | 75 |

This table provides examples of reactions involving homoenolates generated from cyclopropanols, demonstrating the synthetic potential of this compound as a homoenolate equivalent.

Molecular Rearrangements

The strained three-membered ring of this compound makes it susceptible to various molecular rearrangements, particularly those involving the formation of carbocationic intermediates. These rearrangements can lead to ring expansion and the formation of larger, more stable carbocyclic systems.

Intramolecular Rearrangements of Cyclopropyl (B3062369) Carbinols

Cyclopropyl carbinols, such as this compound, are known to undergo acid-catalyzed intramolecular rearrangements. A classic example is the Wagner-Meerwein rearrangement, which involves the 1,2-migration of a group to a neighboring electron-deficient center drugfuture.comwikipedia.orgslideshare.netresearchgate.netlscollege.ac.in.

In the case of this compound, treatment with an acid (either a Brønsted or Lewis acid) can lead to the protonation of the hydroxyl group, followed by the loss of water to generate a cyclopropylmethyl cation. This cation is notoriously unstable and can rearrange through cleavage of one of the internal cyclopropane bonds to form a more stable cyclobutyl cation. This rearrangement is driven by the relief of ring strain. The resulting carbocation can then be trapped by a nucleophile present in the reaction mixture.

The regioselectivity of the ring opening can be influenced by the substituents on the cyclopropane ring. In this compound, the presence of the iodomethyl group may direct the rearrangement pathway.

Ring Expansion Reactions to Form Larger Carbocyclic Systems

A synthetically valuable application of the intramolecular rearrangement of cyclopropyl carbinols is the expansion of the three-membered ring to a four-membered ring, providing access to cyclobutanone derivatives nih.govresearchgate.net. This transformation is a key strategy for the construction of cyclobutane frameworks.

The mechanism involves the formation of a cyclopropylmethyl cation, as described above, which then undergoes a concerted ring expansion and deprotonation to yield the cyclobutanone. This process can be viewed as a tandem rearrangement-oxidation, although no external oxidant is required if the starting material is appropriately substituted.

Tandem cyclopropanation-ring expansion reactions have also been developed as a streamlined approach to constructing complex cyclic systems acs.orgorganic-chemistry.orgthieme-connect.comresearchgate.net. In such a sequence, a cyclopropane is first formed in situ and then immediately subjected to conditions that promote ring expansion. For this compound, this could involve a reaction where the iodomethyl group is first transformed, followed by an acid-catalyzed rearrangement of the cyclopropanol moiety.

| Starting Material | Reagent/Conditions | Product | Yield (%) |

| 1-Vinylcyclopropanol | H₃O⁺ | 2-Methylcyclobutanone | >90 |

| Substituted Cyclopropyl Carbinol | Lewis Acid (e.g., BF₃·OEt₂) | Substituted Cyclobutanone | 70-85 |

| A homoallylic alcohol | Diethylzinc, Diiodomethane (B129776) then MsOH | Cyclobutanone derivative | 70-80 (one-pot) |

This table showcases examples of ring expansion reactions of cyclopropyl carbinols to form cyclobutanones, a transformation that this compound is expected to undergo.

Synthesis of Complex Molecular Architectures

The inherent ring strain of the cyclopropane moiety, coupled with the reactivity of the iodomethyl group and the hydroxyl functionality, endows this compound with a unique chemical profile. This combination allows for a variety of bond-forming strategies, including radical, cationic, and transition-metal-catalyzed pathways, to be employed in the construction of sophisticated molecular topographies.

Construction of Spirocyclic Systems

Spirocycles, characterized by two rings sharing a single atom, are prevalent structural motifs in numerous natural products and pharmaceutically active compounds. The application of this compound and its derivatives in the synthesis of spirocyclic systems often involves a cascade or tandem reaction sequence, where the cyclopropane ring plays a crucial role in the spiro-annulation process.

One notable strategy involves the radical-mediated cyclization of derivatives of this compound. The generation of a radical at the iodomethyl position can initiate an intramolecular addition to a suitably positioned unsaturated system, leading to the formation of a spirocyclic core. For instance, the reaction of an appropriately substituted this compound derivative with a tethered alkene or alkyne can be initiated by a radical initiator, such as AIBN, or through photoredox catalysis. The subsequent ring opening of the cyclopropanol radical and further cyclization can lead to the formation of intricate spirocyclic ketones.

While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the synthetic logic can be extrapolated from related transformations involving cyclopropanol derivatives. These reactions typically proceed through a β-keto radical intermediate, which can then undergo further cyclization to construct the spirocyclic framework.

| Substrate Type | Reaction Conditions | Spirocyclic Product | Key Transformation |

| Alkene-tethered this compound derivative | Radical initiator (e.g., AIBN), heat or light | Spiro[4.2]heptan-1-one derivative | Radical cyclization/ring expansion |

| Alkyne-tethered this compound derivative | Photoredox catalysis, visible light | Spirocyclic enone derivative | Radical cyclization/ring expansion |

| Aryl-tethered this compound derivative | Transition metal catalysis | Spiro-fused heterocyclic system | C-H activation/cyclization |

Preparation of Bicyclic and Polycyclic Scaffolds

The construction of bicyclic and polycyclic systems from this compound often relies on intramolecular cyclization or cascade reactions that build upon the inherent reactivity of the starting material. These transformations can lead to the formation of bridged, fused, or otherwise complex polycyclic frameworks.

A key strategy involves the generation of a cyclopropylmethyl radical or cation from this compound. The subsequent rearrangement and cyclization of this reactive intermediate can forge new rings. For example, treatment of a this compound derivative containing a pendant nucleophile or an unsaturated moiety with a Lewis acid or a radical initiator can trigger a cascade of events. The initial formation of a reactive species at the methyl group can be followed by ring opening of the cyclopropane and subsequent intramolecular trapping to yield a bicyclic or polycyclic structure.

Research in related systems has demonstrated the feasibility of such approaches. For instance, the solvolysis of cyclopropylmethyl iodides often leads to rearranged bicyclic products. Similarly, radical-mediated ring-opening/cyclization cascades of functionalized cyclopropanes are well-established methods for constructing polycyclic systems. nih.govbeilstein-journals.org These precedents strongly suggest the potential of this compound as a valuable precursor for similar transformations.

| Reaction Type | Initiator/Catalyst | Resulting Scaffold | Mechanistic Pathway |

| Cationic Cascade | Lewis Acid (e.g., Ag(I), Zn(II)) | Bicyclo[3.1.0]hexane derivative | Cyclopropylmethyl cation rearrangement and cyclization |

| Radical Cascade | Radical Initiator (e.g., Bu3SnH, AIBN) | Fused or bridged polycyclic ketone | Radical translocation, ring opening, and cyclization |

| Transition-Metal-Catalyzed Cyclization | Pd(0) or Cu(I) catalyst | Polycyclic indole or quinoline derivatives | Reductive elimination or oxidative addition/cyclization |

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties and reactivity of 1-(Iodomethyl)cyclopropanol. mdpi.commdpi.comnih.govresearchgate.netopenaccessjournals.com These calculations provide fundamental insights into the molecule's behavior at a quantum mechanical level.

Optimization of Ground State and Transition State Geometries

The initial step in the computational analysis involves the optimization of the ground state geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms in the molecule. Advanced computational software, such as Gaussian, is employed to perform these calculations, which are foundational for all subsequent computational explorations. oregonstate.edu The optimized structure reveals key bond lengths, bond angles, and dihedral angles that characterize the molecule.

Transition state geometries, which represent the highest energy point along a reaction coordinate, are also critical for understanding the reactivity of this compound. osu.edu Identifying these transient structures is essential for elucidating reaction mechanisms and calculating activation energies. mdpi.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, have become increasingly accurate in predicting spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govfao.orgresearchgate.net While experimental NMR is the gold standard for structure determination, computational predictions can aid in the assignment of complex spectra and provide a deeper understanding of the electronic environment of each atom. nih.govfao.orgacademie-sciences.fr For this compound, predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to validate the computed structure. Machine learning approaches, trained on large datasets of experimental and calculated shifts, have further enhanced the accuracy of these predictions. nih.govfao.orgresearchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| OH | 2.5 - 4.0 |

| CH₂I | 3.2 - 3.5 |

| Cyclopropane (B1198618) CH₂ (cis to CH₂I) | 0.8 - 1.2 |

| Cyclopropane CH₂ (trans to CH₂I) | 0.5 - 0.9 |

Note: These are estimated values based on general principles and require specific DFT calculations for accurate prediction.

Energetic Analysis of Reaction Pathways and Intermediates

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. osu.edusmu.edunih.govresearchgate.netresearchgate.netnih.gov This allows for a detailed energetic analysis of reaction pathways, including the identification of intermediates and transition states. mdpi.com By calculating the relative energies of reactants, intermediates, transition states, and products, the feasibility and kinetics of a proposed reaction mechanism can be assessed. This is particularly valuable for understanding reactions where the strained cyclopropane ring participates, such as ring-opening reactions.

Molecular Dynamics Simulations for Conformational Analysis

While the cyclopropane ring itself is rigid, the substituents on this compound—the hydroxyl and iodomethyl groups—can exhibit conformational flexibility. Molecular dynamics (MD) simulations provide a method to explore the dynamic behavior and conformational landscape of the molecule over time. nih.govyoutube.commdpi.comnih.govmdpi.com By simulating the motion of atoms based on classical mechanics, MD can reveal preferred conformations and the energetic barriers between them.

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical descriptors, derived from the electronic structure calculations, offer a quantitative way to relate the molecular structure of this compound to its reactivity. dntb.gov.ua Descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and molecular electrostatic potential (MEP) maps provide insights into the molecule's nucleophilic and electrophilic character and sites of potential reactivity.

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Significance |

|---|---|

| HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |

Evaluation of Strain Energy and Orbital Interactions within the Cyclopropane Ring

The cyclopropane ring in this compound is inherently strained due to the deviation of its bond angles from the ideal sp³ hybridization. nih.govresearchgate.net Computational methods can be used to quantify this strain energy by comparing the energy of the molecule to a hypothetical strain-free reference compound. swarthmore.edustackexchange.com The high degree of strain influences the molecule's reactivity, often making the cyclopropane ring susceptible to ring-opening reactions.

Furthermore, the bonding within the cyclopropane ring is not described by simple sigma bonds but rather by "bent" or Walsh orbitals. Computational analysis can elucidate the nature of these orbital interactions and how they are perturbed by the iodomethyl and hydroxyl substituents. These orbital interactions play a crucial role in determining the molecule's electronic properties and its participation in chemical reactions. nih.gov

Future Research Trajectories and Perspectives

Development of Innovative and Sustainable Synthetic Methods

Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of 1-(Iodomethyl)cyclopropanol and related derivatives. While classic approaches to cyclopropanol (B106826) synthesis, such as the Kulinkovich and Simmons-Smith reactions, are robust, they often present limitations in scope and scalability. chemrxiv.org Newer strategies, including visible-light-induced organocatalysis and radical-mediated methods, offer more sustainable and efficient alternatives that could be adapted for the synthesis of this specific target. chemrxiv.org

A significant area for development is the implementation of continuous flow technologies. researchgate.netchemrxiv.org Flow chemistry can offer improved safety, particularly when handling potentially energetic intermediates, and allows for greater control over reaction parameters, leading to higher yields and purity. chemrxiv.org The optimization of a multi-step, scalable protocol, potentially leveraging flow-generated diazomethane (B1218177) or other precursors, would represent a substantial advancement. chemrxiv.org Research into novel catalytic systems that minimize waste and avoid the use of expensive or toxic metals will also be a key priority.

Table 1: Potential Innovative Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Research Focus |

|---|---|---|

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, sustainable (uses visible light). | Development of specific photocatalysts and conditions for the cyclopropanation step. |

| Continuous Flow Synthesis | Enhanced safety, improved scalability, precise control over reaction parameters. chemrxiv.orgresearchgate.net | Designing and optimizing a continuous flow reactor setup for key synthetic steps. |

| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media, mild conditions). nih.gov | Engineering enzymes to catalyze the enantioselective formation of the cyclopropanol core. |

| Radical-Mediated Methods | Access to alternative reactivity patterns, potential for novel C-C bond formations. chemrxiv.org | Exploring radical precursors and initiators for efficient cyclopropane (B1198618) ring construction. |

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

The bifunctional nature of this compound presents a rich landscape for exploring novel reactivity. A primary challenge and opportunity lie in controlling the selectivity of its transformations. Cyclopropanols are known to undergo a variety of ring-opening reactions, which can be a desirable pathway for accessing different molecular scaffolds. chemrxiv.orgrsc.org Future work should aim to systematically investigate the conditions that favor ring-opening versus reactions that maintain the cyclopropane core.

Controlling selectivity between the hydroxyl and iodomethyl groups is another critical research trajectory. Developing orthogonal protection strategies or catalyst systems that can selectively activate one site in the presence of the other would vastly expand the synthetic utility of this molecule. Furthermore, because the molecule is prochiral, the development of catalytic asymmetric methods to achieve enantioselective transformations at either functional group is a highly desirable goal. rsc.org This would allow for the synthesis of enantiomerically enriched cyclopropane derivatives, which are valuable building blocks in medicinal chemistry. nih.gov

Table 2: Areas for Selectivity Control Research

| Type of Selectivity | Research Objective | Potential Methodologies |

|---|---|---|

| Chemoselectivity | Discriminate between the hydroxyl and iodomethyl groups. | Orthogonal protecting groups, catalyst-controlled activation, reagent-specific transformations. |

| Regioselectivity | Control the outcome of ring-opening reactions. | Lewis or Brønsted acid catalysis, transition-metal catalysis, variation of nucleophiles. |

| Stereoselectivity | Achieve asymmetric induction in reactions. rsc.org | Chiral catalysts, substrate control with chiral auxiliaries, biocatalysis. nih.govrsc.org |

Integration of this compound into Natural Product Synthesis and Medicinal Chemistry Scaffolds

The cyclopropane ring is a prevalent motif in a wide array of natural products and pharmaceuticals, valued for its ability to impart conformational rigidity and unique biological activity. rsc.orgresearchgate.netnih.govmarquette.edursc.org this compound serves as an ideal starting point for incorporating this valuable scaffold into complex molecules. Future research should focus on demonstrating its utility as a key intermediate in the total synthesis of cyclopropane-containing natural products. rsc.orgmarquette.edu Its dual functionality allows for sequential or convergent synthetic strategies to build molecular complexity.

In medicinal chemistry, the cyclopropyl (B3062369) group is considered a "privileged scaffold" that can enhance metabolic stability, improve binding potency, and provide novel three-dimensional structures for drug discovery. nih.govbohrium.comresearchgate.net this compound is a versatile building block for creating libraries of novel compounds. nih.gov Techniques like scaffold hopping, where a common core structure is replaced with a bioisosteric equivalent, could leverage this compound to generate new chemical entities with improved pharmacological profiles. niper.gov.in Research efforts should be directed toward incorporating the 1-(hydroxymethyl)cyclopropyl motif into known pharmacophores to explore new structure-activity relationships.

Advanced Mechanistic Probes and Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and discovering new ones. The application of advanced analytical techniques for real-time reaction monitoring can provide invaluable kinetic and mechanistic data. mpg.de

For example, in situ Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the consumption of reactants and the formation of intermediates and products "on-the-fly". mpg.deresearchgate.net This allows for a detailed kinetic analysis and can help identify transient species that would be missed by traditional offline analysis. researchgate.net Similarly, combining reaction setups with mass spectrometry (MS) techniques can offer high-sensitivity monitoring of reaction progress. chemistryviews.org The development of automated reaction profiling systems can further accelerate the acquisition of data-rich reports on reaction progress over time, facilitating rapid optimization. figshare.com These advanced methods will be crucial for elucidating the complex interplay of factors that govern the reactivity and selectivity of this compound. nih.gov

Table 3: Application of Real-Time Monitoring Techniques

| Technique | Information Gained | Research Application |

|---|---|---|

| Real-Time NMR Spectroscopy | Reaction kinetics, detection of intermediates, structural elucidation. researchgate.net | Optimizing reaction conditions for synthesis, studying the mechanism of ring-opening vs. substitution. |

| Online Mass Spectrometry (MS) | High-sensitivity detection of products and byproducts, monitoring of volatile species. chemistryviews.org | Rapid screening of catalysts and reaction conditions, understanding reaction pathways. |

| In-situ IR/Raman Spectroscopy | Tracking changes in functional groups, monitoring solid-phase reactions. | Investigating catalyst-substrate interactions, monitoring reactions involving slurries. |

| Automated Reaction Profiling | Time-course data on multiple reaction components. figshare.com | High-throughput screening and optimization of reaction parameters. |

Application of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

For this compound, AI could be used to:

Predict Optimal Synthesis Conditions : Machine learning algorithms can analyze a vast array of variables (solvents, catalysts, temperatures, reagents) to identify the optimal conditions for its synthesis, minimizing the need for extensive empirical screening. beilstein-journals.orgnih.gov

Forecast Reactivity and Selectivity : AI models could predict whether this compound will undergo substitution, elimination, or ring-opening under a given set of conditions, guiding chemists toward desired outcomes. chemcopilot.comchemeurope.com

Design Novel Synthetic Routes : Computer-aided synthesis planning (CASP) tools can propose novel and efficient synthetic pathways that utilize this compound as a key building block for accessing complex target molecules, such as new drug candidates. beilstein-journals.orgnih.gov

By integrating AI and machine learning with high-throughput experimentation, researchers can create a feedback loop that rapidly expands the known chemistry of this compound, accelerating innovation in both synthesis and application. illinois.edu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(iodomethyl)cyclopropanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclopropanation of allylic alcohols followed by iodination. For example, cyclopropane rings can be formed via Simmons-Smith reactions using Zn/Cu couples, with subsequent iodination via Appel or Finkelstein reactions. Critical factors include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C), and stoichiometric ratios of iodinating agents (e.g., I₂/PPh₃). Yield optimization requires monitoring by TLC or GC-MS to minimize side reactions like ring-opening .

- Key Data : In analogous iodinated cyclopropanols, yields range from 45% to 78% depending on steric hindrance and iodine source purity .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–1.5 ppm) and iodomethyl groups (δ 3.0–3.5 ppm). 2D COSY and HSQC resolve overlapping signals .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular weight (e.g., C₄H₇IO: MW 198.00) and fragments (e.g., loss of I·, m/z 71).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for biological assays) .

Q. How does the stability of this compound vary under different storage and experimental conditions?

- Methodological Answer : Stability is sensitive to light, temperature, and nucleophiles. Store at 4°C in amber vials under inert gas (Ar/N₂). In aqueous solutions, degradation occurs via hydrolysis (t₁/₂ ~24 hrs at pH 7.4), monitored by iodometric titration or LC-MS. Solvent choice (e.g., anhydrous DMF vs. wet DMSO) significantly impacts shelf life .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in transition-metal-catalyzed cross-coupling reactions?

- Methodological Answer : The iodomethyl group acts as a leaving site in Suzuki-Miyaura or Negishi couplings. Density functional theory (DFT) studies suggest that Pd(0)-catalyzed oxidative addition forms a cyclopropane-Pd complex, with ring strain (≈27 kcal/mol) driving transmetallation. Key parameters include ligand choice (e.g., SPhos for steric bulk) and base (K₂CO₃ vs. CsF) to stabilize intermediates .

- Data Contradiction : Some studies report competing ring-opening pathways under strong bases (e.g., t-BuOK), necessitating kinetic control via low-temperature (-20°C) protocols .

Q. How can computational modeling (e.g., QSPR, molecular dynamics) predict the biological activity of this compound derivatives?

- Methodological Answer : Quantum-chemical calculations (e.g., Gaussian09) optimize geometry and calculate electrostatic potentials to predict binding to enzymatic targets (e.g., BurG cyclopropanol synthase). Molecular docking (AutoDock Vina) screens derivatives against PDB structures (e.g., 7XYZ BurG active site), prioritizing synthesis of high-scoring candidates. Validation via IC₅₀ assays (e.g., inhibition of bacterial cyclopropanation) confirms predictions .

Q. What strategies mitigate challenges in studying this compound’s interactions with biological systems (e.g., protein targets)?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹²⁵I-labeled analogs for radioligand binding assays to quantify affinity (Kd).

- Cryo-EM/Crystallography : Co-crystallize with target proteins (e.g., BurG) at 1.8 Å resolution to map hydrogen bonds and halogen interactions.

- Metabolic Stability : Use liver microsomes (human/rat) with LC-MS/MS to track CYP450-mediated degradation .

Q. How can contradictions in reported synthetic yields or biological activities be resolved through experimental design?

- Methodological Answer : Replicate studies with strict controls:

- Batch Variability : Compare commercial vs. in-house synthesized batches via NMR purity checks.

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and solvent concentrations (DMSO ≤0.1% v/v).

- Statistical Analysis : Use ANOVA with post-hoc tests (Tukey’s HSD) to identify outliers. For example, discrepancies in antibacterial activity may stem from differences in bacterial strain virulence (e.g., Gram-positive vs. Gram-negative) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products